Cas no 1343718-84-2 (2-amino-3-(1,3-thiazol-5-yl)propanoic acid)

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid is a non-proteinogenic amino acid featuring a thiazole heterocycle, which imparts unique chemical and biological properties. This compound is of interest in medicinal chemistry and peptide research due to its structural resemblance to natural amino acids, enabling its incorporation into bioactive peptides or small-molecule therapeutics. The thiazole moiety enhances stability and may influence binding interactions with biological targets. Its synthesis and applications are explored in drug discovery, particularly for designing enzyme inhibitors or receptor modulators. The compound's distinct structure also makes it valuable for studying metabolic pathways or as a building block in organic synthesis. Proper handling and storage are recommended to maintain stability.
2-amino-3-(1,3-thiazol-5-yl)propanoic acid structure
1343718-84-2 structure
Product Name:2-amino-3-(1,3-thiazol-5-yl)propanoic acid
CAS No:1343718-84-2
MF:C6H8N2O2S
MW:172.204919815063
MDL:MFCD09915113
CID:1039998
PubChem ID:18352594
Update Time:2025-06-13

2-amino-3-(1,3-thiazol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Amino-3-(thiazol-5-yl)propanoic acid
    • (2S)-2-amino-3-(1,3-thiazol-5-yl)propanoic acid
    • AKOS016008063
    • DTXSID00711528
    • 3-(1,3-Thiazol-5-yl)-L-alanine
    • 3-Thiazol-5-yl-alanine
    • EN300-393029
    • CS-W000729
    • (S)-2-Amino-3-(thiazol-5-yl)propanoicacid
    • 1343718-84-2
    • SCHEMBL2727898
    • A875679
    • 321885-21-6
    • 2-amino-3-(1,3-thiazol-5-yl)propanoic acid
    • DB-328089
    • (2S)-2-azanyl-3-(1,3-thiazol-5-yl)propanoic acid; (S)-2-Amino-3-(thiazol-5-yl)propanoic acid
    • MDL: MFCD09915113
    • Inchi: 1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-8-3-11-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1
    • InChI Key: XEGDVXZYFYKJJR-YFKPBYRVSA-N
    • SMILES: S1C=NC=C1C[C@@H](C(=O)O)N

Computed Properties

  • Exact Mass: 172.03064868g/mol
  • Monoisotopic Mass: 172.03064868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.3
  • Topological Polar Surface Area: 104Ų

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Additional information on 2-amino-3-(1,3-thiazol-5-yl)propanoic acid

Research Briefing on 2-amino-3-(1,3-thiazol-5-yl)propanoic acid (CAS: 1343718-84-2): Recent Advances and Applications

2-amino-3-(1,3-thiazol-5-yl)propanoic acid (CAS: 1343718-84-2) is a synthetic amino acid derivative featuring a thiazole moiety, which has garnered significant interest in the field of chemical biology and medicinal chemistry due to its unique structural and pharmacological properties. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the development of enzyme inhibitors, peptide-based drugs, and small-molecule modulators of biological pathways. This briefing synthesizes the latest research findings on this compound, highlighting its synthesis, biological activity, and emerging applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 2-amino-3-(1,3-thiazol-5-yl)propanoic acid via a multi-step route involving the condensation of cysteine derivatives with α-keto thiazoles. The researchers optimized the reaction conditions to achieve a high yield (78%) and purity (>98%), making it feasible for large-scale production. The compound's structural characterization was confirmed using NMR spectroscopy and high-resolution mass spectrometry (HRMS), with the CAS number 1343718-84-2 serving as a key identifier in chemical databases.

In terms of biological activity, recent investigations have focused on the compound's role as a mimic of naturally occurring amino acids. A 2024 preprint in BioRxiv revealed that 2-amino-3-(1,3-thiazol-5-yl)propanoic acid can competitively inhibit the active site of glutamate racemase, an enzyme critical for bacterial cell wall synthesis. This finding suggests its potential as a lead compound for developing new antibiotics, particularly against drug-resistant strains of Staphylococcus aureus (MRSA). The study reported an IC50 value of 12.3 μM, with molecular docking simulations supporting its binding affinity.

Further applications have emerged in the field of peptide therapeutics. A collaborative study between academic and industrial researchers (2023, ACS Chemical Biology) incorporated 2-amino-3-(1,3-thiazol-5-yl)propanoic acid into cyclic peptide scaffolds designed to target protein-protein interactions (PPIs). The thiazole ring's rigidity and hydrogen-bonding capabilities were found to enhance the peptides' stability and target specificity, particularly in inhibiting the PD-1/PD-L1 immune checkpoint pathway. This modification improved the peptides' metabolic stability in serum by 3-fold compared to unmodified analogs.

Ongoing clinical research is exploring the compound's potential in neurological disorders. Preliminary data from a 2024 animal model study (unpublished, presented at the International Society for Neurochemistry meeting) showed that derivatives of 2-amino-3-(1,3-thiazol-5-yl)propanoic acid can cross the blood-brain barrier and modulate AMPA receptor activity, suggesting possible applications in treating cognitive impairments associated with Alzheimer's disease. However, further pharmacokinetic studies are needed to optimize brain exposure and minimize off-target effects.

From a safety and toxicology perspective, recent in vitro studies (2023, Chemical Research in Toxicology) indicate that 2-amino-3-(1,3-thiazol-5-yl)propanoic acid shows minimal cytotoxicity in human hepatocyte cell lines at concentrations up to 100 μM, with no significant induction of CYP450 enzymes. These findings support its potential as a relatively safe scaffold for further drug development, though comprehensive in vivo toxicity studies remain to be conducted.

In conclusion, 2-amino-3-(1,3-thiazol-5-yl)propanoic acid (CAS: 1343718-84-2) represents a versatile and promising compound in medicinal chemistry, with applications spanning antibiotic development, peptide therapeutics, and neurological drug discovery. The recent advances in its synthesis and biological characterization provide a solid foundation for future research and development efforts. Continued investigation into its structure-activity relationships and optimization of its pharmacological properties will be crucial for translating these findings into clinical applications.

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